

Quantitative Analysis of Enterolactone and its Deuterated Internal Standard Using MRM Transitions

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Compound of Interest		
Compound Name:	Enterolactone-d6	
Cat. No.:	B15556934	Get Quote

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of enterolactone and its deuterated internal standard, **enterolactone-d6**, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). Enterolactone is a mammalian lignan produced by the gut microbiota from plant-based precursors and is a subject of interest in clinical research for its potential role in hormone-dependent diseases. Accurate quantification is crucial for understanding its physiological and pathological significance. The use of a stable isotope-labeled internal standard, such as **enterolactone-d6**, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Quantitative Data Summary

The following table summarizes the key parameters for the MRM transitions of enterolactone and its deuterated internal standard, **enterolactone-d6**. These parameters are essential for setting up a robust and sensitive LC-MS/MS method. The primary ionization mode for these compounds is negative ion electrospray ionization (ESI-).



Analyte	Precursor lon (Q1) [m/z]	Product Ion (Q3) [m/z]	Declustering Potential (DP) [V]	Collision Energy (CE) [eV]
Enterolactone	297.1	133.1	-50	-35
Enterolactone-d6	303.1	137.1	-50	-35

Note: These values are typical and may require optimization based on the specific mass spectrometer and experimental conditions.

Experimental Protocols

This section details the necessary steps for sample preparation and LC-MS/MS analysis of enterolactone.

Materials and Reagents

- Enterolactone analytical standard
- Enterolactone-d6 internal standard
- LC-MS grade methanol
- LC-MS grade acetonitrile
- LC-MS grade water
- Formic acid (LC-MS grade)
- β-Glucuronidase/sulfatase from Helix pomatia
- Sodium acetate buffer (0.1 M, pH 5.0)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Standard Solution Preparation



- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve enterolactone and enterolactone-d6 in methanol to prepare individual primary stock solutions.
- Working Standard Solutions: Prepare serial dilutions of the enterolactone primary stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards.
- Internal Standard Spiking Solution: Prepare a working solution of **enterolactone-d6** in methanol:water (50:50, v/v) at an appropriate concentration.

Sample Preparation (Human Plasma)

- Internal Standard Spiking: To 100 μL of plasma sample, add a known amount of the enterolactone-d6 internal standard working solution.
- Enzymatic Hydrolysis (for total enterolactone measurement):
 - Add 500 μL of 0.1 M sodium acetate buffer (pH 5.0).
 - Add 20 μL of β-glucuronidase/sulfatase solution.
 - Vortex and incubate at 37°C for 16 hours to deconjugate enterolactone glucuronides and sulfates.
- Solid Phase Extraction (SPE):
 - Condition the SPE cartridge with methanol followed by water.
 - Load the hydrolyzed sample onto the cartridge.
 - Wash the cartridge with water to remove interferences.
 - Elute the analytes with methanol or acetonitrile.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable volume of the initial mobile phase.



LC-MS/MS Conditions

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A suitable gradient to separate enterolactone from matrix components. An example gradient is as follows:
 - o 0-1 min: 10% B
 - o 1-5 min: 10-90% B
 - o 5-6 min: 90% B
 - o 6-6.1 min: 90-10% B
 - 6.1-8 min: 10% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- MRM Transitions: As listed in the quantitative data summary table.

Visualizations Experimental Workflow



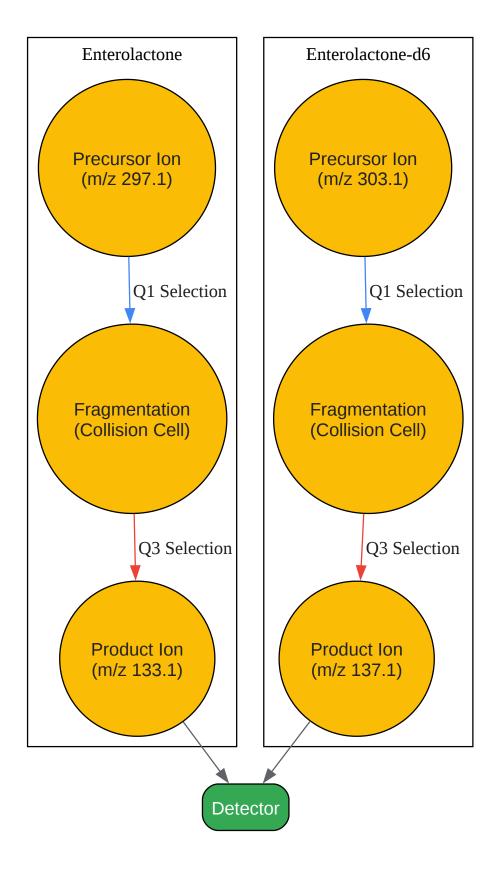


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Caption: Workflow for the quantification of enterolactone in plasma.

MRM Signaling Pathway





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Caption: MRM pathway for enterolactone and its internal standard.







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